molecular formula C5H10N2O3 B15346956 N-Ethyl-N-(acetoxymethyl)nitrosamine CAS No. 65986-80-3

N-Ethyl-N-(acetoxymethyl)nitrosamine

Cat. No.: B15346956
CAS No.: 65986-80-3
M. Wt: 146.14 g/mol
InChI Key: MMAVGZKLTAOVSO-UHFFFAOYSA-N
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Description

N-Ethyl-N-(acetoxymethyl)nitrosamine is a research chemical belonging to the class of N-nitrosamines, compounds characterized by an N-N=O functional group . This compound is of significant interest in experimental biochemistry and oncology research, particularly in the study of DNA alkylation and cross-linking mechanisms. Like other bifunctional nitrosamines with an acetoxymethyl group, it is hypothesized to act as a DNA cross-linking agent . Its structure suggests it may function as a prodrug, requiring enzymatic hydrolysis to release a reactive alkyldiazonium ion. This reactive species can then alkylate DNA, and the presence of a second functional group may lead to the formation of DNA interstrand cross-links, which prevent DNA strand separation and inhibit DNA synthesis . This mechanism is a key area of study for understanding carcinogenesis and is also explored in the development of cytotoxic agents for cancer research. N-Nitrosamines are not typically produced for commercial applications but are utilized as specialized tools in scientific investigations . As with many N-nitrosamines, this compound should be handled as a potential carcinogen and mutagen . It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

65986-80-3

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

[ethyl(nitroso)amino]methyl acetate

InChI

InChI=1S/C5H10N2O3/c1-3-7(6-9)4-10-5(2)8/h3-4H2,1-2H3

InChI Key

MMAVGZKLTAOVSO-UHFFFAOYSA-N

Canonical SMILES

CCN(COC(=O)C)N=O

Origin of Product

United States

Biological Activity

N-Ethyl-N-(acetoxymethyl)nitrosamine (EAMN) is a member of the N-nitrosamine family, which are well-documented for their carcinogenic properties. This article delves into the biological activity of EAMN, focusing on its metabolic activation, DNA interactions, and associated carcinogenicity based on diverse research findings.

Metabolic Activation

The biological activity of EAMN is primarily mediated through metabolic activation. Upon administration, EAMN undergoes biotransformation, predominantly via cytochrome P450 enzymes. This metabolic process generates reactive intermediates that can interact with cellular macromolecules, particularly DNA. The electrophilic nature of these metabolites facilitates the formation of DNA adducts, which are critical in understanding the compound's carcinogenic potential.

Key Findings on Metabolic Pathways

  • DNA Adduct Formation : Studies have shown that EAMN leads to the formation of various ethyl DNA adducts, notably N7-Et-Guanine and O6-Et-Guanine, which are indicative of mutagenic activity .
  • Comparative Analysis : In experiments involving F-344 rats, EAMN exhibited a higher incidence of subcutaneous tumors compared to other N-alkyl nitrosamines, suggesting a strong local carcinogenic effect .

Carcinogenicity Studies

EAMN has been subjected to multiple carcinogenicity assessments. These studies typically involve administering the compound to laboratory animals and observing tumor formation over time.

Case Studies and Experimental Data

  • Subcutaneous Tumor Induction : In a study where F-344 rats received weekly subcutaneous injections of EAMN (10 x 5 mg), a significant number developed tumors at the injection site. Histological examination revealed that most tumors were malignant fibrous histiocytomas .
  • Lung and Thyroid Tumors : The same study noted that lung and thyroid tumors were also prevalent in treated rats, with the incidence being highest in those administered EAMN compared to other alkyl derivatives .
  • Comparative Carcinogenicity : A comparative analysis indicated that EAMN had a greater carcinogenic effect than its methyl counterpart (N-methyl-N-(acetoxymethyl)nitrosamine), highlighting the influence of alkyl chain length on biological activity .

The mechanisms through which EAMN exerts its biological effects involve several pathways:

  • DNA Alkylation : The formation of DNA adducts through alkylation is a primary mechanism leading to mutations and subsequent tumorigenesis. The persistence of these adducts can disrupt normal cellular processes and promote oncogenesis .
  • Mutagenicity Profiles : EAMN has demonstrated mutagenic activity across various bacterial strains in assays designed to evaluate DNA damage. This reinforces its classification as a potent mutagen .

Data Summary Table

Study ReferenceDosage (mg/kg)Tumor TypeObserved Effects
5 x 10 (weekly)SubcutaneousMalignant fibrous histiocytomas
VariableLung & ThyroidIncreased incidence compared to controls
Not specifiedVariousPositive mutagenicity in bacterial assays

Chemical Reactions Analysis

Hydrolysis and Decomposition

EAMN undergoes pH-dependent hydrolysis, primarily at the acetoxymethyl moiety. The ester group acts as a leaving group, facilitating the formation of reactive intermediates:

  • Acidic conditions (pH 5.0): Hydrolysis generates N-ethyl-N-hydroxymethylnitrosamine, which further decomposes to ethyldiazonium ions (CH3CH2N2+\text{CH}_3\text{CH}_2\text{N}_2^+) and formaldehyde (HCHO\text{HCHO}) .

  • Neutral/basic conditions (pH 7.4–9.0): Accelerated decomposition occurs via β-elimination, producing vinylnitrosamines and acetic acid .

Table 1: Half-lives of EAMN analogs in aqueous solutions

CompoundpH 5.0 (min)pH 7.4 (min)pH 9.0 (min)
N-Ethyl-N-(acetoxymethyl)nitrosamine49.524.87.5
N-Methyl analog (MAMN)0.330.330.34

Data adapted from J-Stage studies on chloroalkyl nitrosamines .

Metabolic Activation

EAMN bypasses enzymatic oxidation due to its pre-activated acetoxymethyl group, directly forming mutagenic intermediates:

  • α-Hydroxylation mimicry: The acetoxy group hydrolyzes to a hydroxymethyl intermediate, which decomposes into ethyldiazonium ions (CH3CH2N2+\text{CH}_3\text{CH}_2\text{N}_2^+) and acetaldehyde .

  • DNA alkylation: Ethyldiazonium ions alkylate DNA bases, forming adducts such as N7-ethylguanine\text{N7-ethylguanine} (N7-EtGua\text{N7-EtGua}) and O6-ethylguanine\text{O}^6\text{-ethylguanine} (O6-EtGua\text{O}^6\text{-EtGua}) .

Key pathways:

  • EAMNH2ON-ethyl-N-hydroxymethylnitrosamineCH3CH2N2++HCHO\text{EAMN} \xrightarrow{\text{H}_2\text{O}} \text{N-ethyl-N-hydroxymethylnitrosamine} \xrightarrow{} \text{CH}_3\text{CH}_2\text{N}_2^+ + \text{HCHO}

  • CH3CH2N2++DNAEthylated DNA adducts\text{CH}_3\text{CH}_2\text{N}_2^+ + \text{DNA} \xrightarrow{} \text{Ethylated DNA adducts}

Cross-Linking and Mutagenicity

EAMN exhibits cross-linking potential in biological systems:

  • DNA interstrand cross-links: Ethyldiazonium ions react with adjacent guanine residues, forming cytotoxic cross-links .

  • Mutagenic activity: In Salmonella typhimurium assays, EAMN demonstrates direct mutagenicity without requiring metabolic activation, unlike non-acetoxylated nitrosamines .

Table 2: Carcinogenicity of EAMN in F-344 rats

Tumor SiteIncidence (%)Tumor Type
Subcutaneous85Malignant fibrous histiocytoma
Lung60Adenocarcinoma
Thyroid45Follicular adenoma

Data from PubMed study (10 weekly subcutaneous injections) .

Stability Under Oxidative Conditions

EAMN reacts with hydroxyl radicals (OH\cdot\text{OH}) and nitric oxide (NO\text{NO}) in model systems:

  • Fenton reagent reactions: Generates ethyldiazonium ions and acetaldehyde derivatives .

  • Photolysis: UV exposure (228–332 nm) cleaves the N–N bond, yielding nitric oxide (NO\text{NO}) and ethyl radicals (CH3CH2\text{CH}_3\text{CH}_2\cdot) .

Comparison with Similar Compounds

N-Methyl-N-(acetoxymethyl)nitrosamine

  • Structural Difference : Methyl group instead of ethyl.
  • Carcinogenicity: Exhibits higher mutagenicity and cytotoxicity in V79 cells compared to the ethyl analog, attributed to its stronger methylating activity. However, it targets the lung and colon in rats via intravenous or intraperitoneal routes .
  • Metabolism : Hydrolyzed to methyl diazonium ions, similar to dimethylnitrosamine, causing DNA methylation (e.g., O⁶-methylguanine adducts) .

N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN)

  • Structural Difference : Hydroxybutyl group replaces acetoxymethyl.
  • Carcinogenicity: Specifically induces urinary bladder tumors in rats and mice. Its principal metabolite, N-Ethyl-N-(3-carboxypropyl)nitrosamine, is directly mutagenic without requiring metabolic activation .
  • Mechanism : β-oxidation of the hydroxybutyl group generates reactive intermediates that alkylate bladder epithelium DNA .

N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

  • Structural Difference : Butyl and hydroxybutyl substituents.
  • Carcinogenicity: A benchmark bladder carcinogen. Its ethyl homolog (EHBN) shares similar metabolic pathways but differs in alkyl chain length, affecting solubility and tissue distribution .
  • Metabolites : N-Butyl-N-(3-carboxypropyl)nitrosamine is the primary metabolite, mirroring the ethyl analog’s bioactivation .

N-Ethyl-N-(2-hydroxyethyl)nitrosamine

  • Structural Difference : Hydroxyethyl group instead of acetoxymethyl.
  • Carcinogenicity: Promotes liver tumors in rats at high doses (≥1000 mg/kg/day) but requires initiation with other carcinogens. Less potent than acetoxymethyl derivatives due to reduced alkylation efficiency .

Key Determinants of Carcinogenicity and Organ Specificity

Substituent Effects

  • Alkyl Chain Length : Longer chains (e.g., butyl) reduce water solubility and delay metabolic activation, requiring higher doses for tumor induction. Ethyl and methyl analogs react faster due to shorter chains .
  • Functional Groups: Acetoxymethyl: Requires esterase-mediated hydrolysis for activation, leading to site-specific tumors (e.g., intestinal or lung) . Hydroxybutyl: Undergoes β-oxidation to carboxylates, targeting the bladder . Carboxymethyl: Non-carcinogenic due to poor reactivity and rapid excretion .

Metabolic Activation Pathways

  • Esterase Dependency : Acetoxymethyl derivatives rely on organ-specific esterases (e.g., kidney, liver) for bioactivation. This contrasts with hydroxybutyl derivatives, which are processed via hepatic β-oxidation .
  • Direct vs. Indirect Mutagenicity : Compounds like N-Ethyl-N-(3-carboxypropyl)nitrosamine are directly mutagenic, while acetoxymethyl nitrosamines require enzymatic activation .

Comparative Data Tables

Table 1: Structural and Carcinogenic Properties of Selected Nitrosamines

Compound Alkyl Group Substituent Target Organ(s) Carcinogenic Dose (mg/kg) Mutagenicity (Ames Test)
N-Ethyl-N-(acetoxymethyl)nitrosamine Ethyl Acetoxymethyl Intestine, Colon 12 (single dose) High (with S9)
N-Methyl-N-(acetoxymethyl)nitrosamine Methyl Acetoxymethyl Lung, Colon 10–15 Highest
EHBN Ethyl 4-Hydroxybutyl Urinary Bladder 0.1% in diet High (direct)
BBN Butyl 4-Hydroxybutyl Urinary Bladder 0.01% in water High (with S9)
N-Ethyl-N-(2-hydroxyethyl)nitrosamine Ethyl 2-Hydroxyethyl Liver 1000 (chronic) Low

Table 2: Metabolic Pathways and Reactivity

Compound Activation Mechanism Reactive Intermediate DNA Adducts Formed
This compound Esterase hydrolysis Ethyl diazonium ion O⁶-Ethylguanine
EHBN β-Oxidation Carboxypropyl derivative O⁶-Ethylguanine
BBN β-Oxidation Carboxypropyl derivative O⁶-Butylguanine
N-Methyl-N-(acetoxymethyl)nitrosamine Esterase hydrolysis Methyl diazonium ion O⁶-Methylguanine

Non-Carcinogenic Analogs and Structural Exceptions

  • N-Butyl-N-(carboxymethyl)nitrosamine: Non-carcinogenic due to rapid excretion and inability to form stable DNA adducts .
  • tert-Butyl Derivatives: Bulky tert-butyl groups hinder metabolic activation, rendering compounds like N-tert-butyl-N-(acetoxymethyl)nitrosamine non-mutagenic .

Q & A

Q. What strategies address emerging challenges in nitrosamine risk assessment, such as novel formation pathways?

  • Methodology : Develop reactive oxygen species (ROS) scavenging protocols to inhibit unintended nitrosation during manufacturing. Use computational chemistry to predict novel precursors (e.g., tertiary amines with labile acetoxy groups). Collaborate with regulatory agencies to update testing frameworks as new data emerge .

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